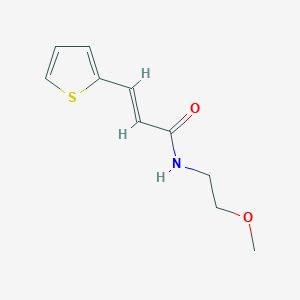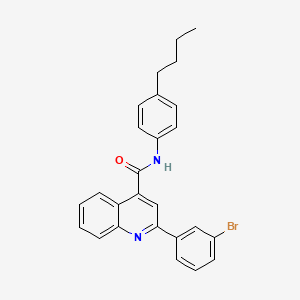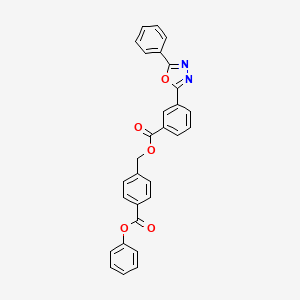
N-(2-methoxyethyl)-3-(2-thienyl)acrylamide
Descripción general
Descripción
N-(2-methoxyethyl)-3-(2-thienyl)acrylamide, also known as MTAA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MTAA is a heterocyclic compound that contains both a thienyl ring and an amide functional group.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyethyl)-3-(2-thienyl)acrylamide is not fully understood. However, studies have shown that N-(2-methoxyethyl)-3-(2-thienyl)acrylamide can inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. N-(2-methoxyethyl)-3-(2-thienyl)acrylamide has also been shown to generate reactive oxygen species, which can cause oxidative damage to cancer cells.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-3-(2-thienyl)acrylamide has been shown to have low toxicity and is well-tolerated by cells. However, studies have shown that N-(2-methoxyethyl)-3-(2-thienyl)acrylamide can induce apoptosis in cancer cells, which suggests that it may have potential as a cancer therapy. N-(2-methoxyethyl)-3-(2-thienyl)acrylamide has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-methoxyethyl)-3-(2-thienyl)acrylamide in lab experiments is its low toxicity and high solubility in organic solvents. However, one limitation is that the synthesis method for N-(2-methoxyethyl)-3-(2-thienyl)acrylamide is complex and requires several steps, which can be time-consuming and costly.
Direcciones Futuras
There are several future directions for the study of N-(2-methoxyethyl)-3-(2-thienyl)acrylamide. One direction is to investigate the potential use of N-(2-methoxyethyl)-3-(2-thienyl)acrylamide as a photosensitizer in photodynamic therapy for cancer treatment. Another direction is to explore the use of N-(2-methoxyethyl)-3-(2-thienyl)acrylamide as a building block for the synthesis of novel organic semiconductors with potential applications in organic electronics. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-methoxyethyl)-3-(2-thienyl)acrylamide and its potential applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
N-(2-methoxyethyl)-3-(2-thienyl)acrylamide has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, N-(2-methoxyethyl)-3-(2-thienyl)acrylamide has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. N-(2-methoxyethyl)-3-(2-thienyl)acrylamide has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. In materials science, N-(2-methoxyethyl)-3-(2-thienyl)acrylamide has been used as a building block for the synthesis of novel organic semiconductors. In organic electronics, N-(2-methoxyethyl)-3-(2-thienyl)acrylamide has been investigated for its potential use in organic field-effect transistors and organic light-emitting diodes.
Propiedades
IUPAC Name |
(E)-N-(2-methoxyethyl)-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-13-7-6-11-10(12)5-4-9-3-2-8-14-9/h2-5,8H,6-7H2,1H3,(H,11,12)/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTHUWJUTAZMTP-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C=CC1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)/C=C/C1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-methoxyethyl)-3-(thiophen-2-yl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-[({1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4757756.png)
![7-(1,3-benzothiazol-2-ylamino)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4757764.png)
![4-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4757770.png)
![1-(2-furylmethyl)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4757774.png)
![6-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4757800.png)
![3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-[(2,5-dimethylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4757813.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B4757816.png)
![4-[(3,4-dimethoxyphenyl)sulfonyl]-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4757820.png)
![5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4757825.png)

![N-(3,5-dichlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4757832.png)

![4-{[2-(3-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B4757848.png)
![N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B4757850.png)